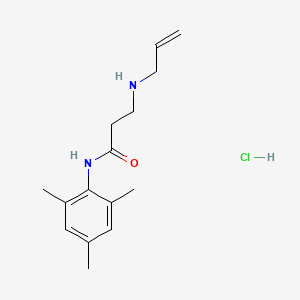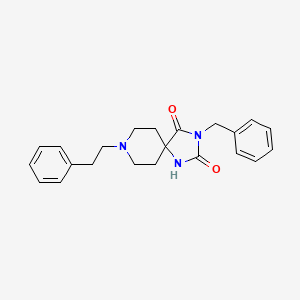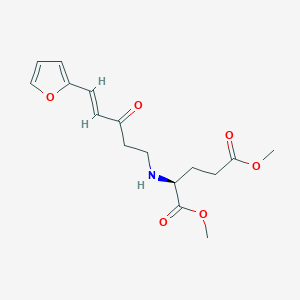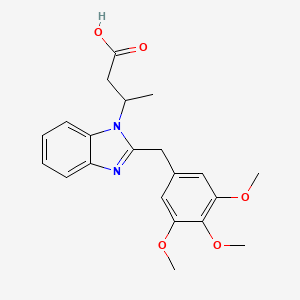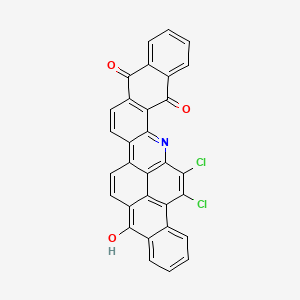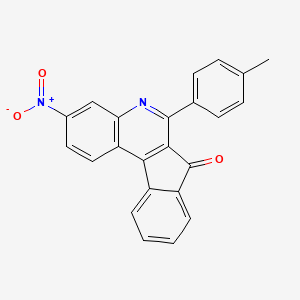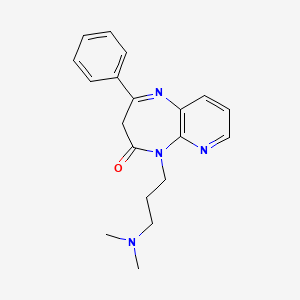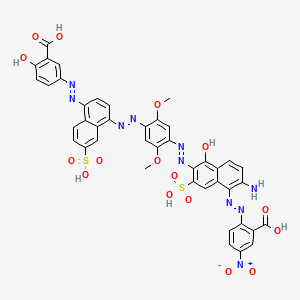
1-Piperidineacetanilide, N-(2-((p-chlorophenyl)thio)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NM-589 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NM-589 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of NM-589 is scaled up using large reactors and continuous flow processes. This allows for the efficient and consistent production of the compound in large quantities. The industrial methods often involve optimization of reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
NM-589 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving NM-589 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NM-589 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
NM-589 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: NM-589 is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: NM-589 is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific industrial applications.
Mecanismo De Acción
The mechanism of action of NM-589 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context in which NM-589 is used.
Conclusion
NM-589 is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike. As research continues, the full range of applications and benefits of NM-589 will likely become even more apparent.
Propiedades
Número CAS |
96171-28-7 |
|---|---|
Fórmula molecular |
C21H25ClN2OS |
Peso molecular |
389.0 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenyl)sulfanylethyl]-N-phenyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C21H25ClN2OS/c22-18-9-11-20(12-10-18)26-16-15-24(19-7-3-1-4-8-19)21(25)17-23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-17H2 |
Clave InChI |
CKWXHTIZDIJIFS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(=O)N(CCSC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





